3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic Acid
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Overview
Description
3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of biphenyl with a hydroxy group and a propanoic acid group attached to the biphenyl structure. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol and Acrylonitrile Reaction: One method involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to produce 3-(4-hydroxyphenyl)propanoic acid.
Perkin Reaction: Another method uses 4-hydroxybenzaldehyde as a starting material, which undergoes the Perkin reaction with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or ethers.
Scientific Research Applications
3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It has been studied for its antioxidant properties and potential role in reducing oxidative stress.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic Acid: A closely related compound with similar antioxidant and anticancer properties.
4-Hydroxycinnamic Acid: Another related compound with antioxidant activity but different structural features.
Uniqueness
3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid is unique due to its biphenyl structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
3-(2-hydroxy-5-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-6-12(11-4-2-1-3-5-11)10-13(14)7-9-15(17)18/h1-6,8,10,16H,7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZVLNXPSFCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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